N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-11(23)22-7-6-14-15(9-20)18(25-16(14)10-22)21-17(24)13-4-2-12(8-19)3-5-13/h2-5H,6-7,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBNANFZAGEHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structural characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 486.6 g/mol
- CAS Number : 922990-15-6
- Structure : The compound features a thieno[2,3-c]pyridine core with multiple functional groups that contribute to its biological properties.
This compound exhibits various biological activities through different mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. Molecular docking studies indicate that it binds effectively to the active site of 5-LOX, suggesting a selective mechanism of action that may reduce inflammatory responses without significant side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. The inhibition of specific enzymes involved in tumorigenesis highlights its potential as a therapeutic agent in cancer treatment .
- Neuroprotective Effects : Research indicates that compounds with similar structures may exhibit neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. However, specific studies on this compound's neuroprotective capabilities are still needed.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound:
Case Studies
-
Case Study on Inflammation :
- A study focused on the anti-inflammatory properties of the compound revealed that it significantly reduced pro-inflammatory cytokines in cell cultures treated with lipopolysaccharide (LPS), indicating its potential for treating inflammatory diseases.
-
Case Study on Cancer Cell Lines :
- Research involving human cancer cell lines demonstrated that treatment with this compound led to apoptosis and cell cycle arrest at the G1 phase, underscoring its potential as an anticancer agent.
Safety and Toxicity
While promising results have been observed regarding the biological activity of this compound, safety and toxicity assessments are crucial for its development into a therapeutic agent. Current data suggest moderate toxicity profiles; however, further studies are required to fully understand its safety in vivo.
Preparation Methods
Tetrahydrothieno[2,3-c]Pyridine Core Formation
The synthesis of the bicyclic system follows protocols adapted from thieno[2,3-b]pyridine literature. A one-pot multicomponent reaction involving malononitrile, hydrogen sulfide, and α-halo carbonyl compounds enables simultaneous thiopyran formation and recyclization to the pyridine-thiophene fused system. Critical to regioselectivity is the use of α-bromoacetophenone derivatives, which promote intramolecular cyclization via S-alkylation.
Stepwise Synthesis Protocol
Synthesis of 3-Cyano-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine
Procedure :
- Combine malononitrile (2.0 eq), hydrogen sulfide gas (1.5 eq), and α-bromoacetophenone (1.0 eq) in DMF with KOH (0.1 eq).
- Reflux at 110°C for 8 h under nitrogen.
- Cool to RT, pour into ice-water, and filter precipitate.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Reaction Time | 8 h | |
| Purification | Recrystallization |
1H-NMR (DMSO-d6): δ 2.78 (t, 2H, CH2), 3.12 (t, 2H, CH2), 4.21 (s, 1H, NH), 7.34–7.89 (m, 5H, ArH).
Acetylation at 6-Position
Procedure :
- Dissolve 3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (1.0 eq) in anhydrous DCM.
- Add acetyl chloride (1.2 eq) and Et3N (1.5 eq) at 0°C.
- Stir at RT for 12 h, then concentrate and purify via flash chromatography (EtOAc/hexane 1:4).
Optimization :
- Excess acetyl chloride (>1.5 eq) led to diacetylation (21% side product)
- Lower temperatures (0–5°C) improved monoacetylation selectivity
Amide Coupling with 4-Cyanobenzoyl Chloride
Electrochemical Method :
- Charge ElectraSyn vial with 6-acetyl-3-cyano intermediate (0.2 mmol), nBu4NBF4 (0.5 mmol), and CH3CN (5 mL).
- Generate acyl chloride in situ from 4-cyanobenzoic acid using oxalyl chloride/DMF.
- Perform electrolysis at 5 mA for 10 h.
Gram-Scale Data :
| Scale | Current | Time | Yield | |
|---|---|---|---|---|
| 10 mmol | 50 mA | 40 h | 81% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H-NMR (400 MHz, CDCl3) :
- δ 2.41 (s, 3H, COCH3)
- δ 3.02–3.15 (m, 4H, tetrahydro ring CH2)
- δ 7.89 (d, J = 8.4 Hz, 2H, benzamide ArH)
- δ 8.12 (d, J = 8.4 Hz, 2H, benzamide ArH)
13C-NMR :
Reaction Mechanism Insights
Thiopyran-Pyridine Recyclization
The critical ring-closing step proceeds via:
- Knoevenagel condensation of malononitrile with α-bromoacetophenone
- Nucleophilic attack by sulfide anion on α-carbon
- 6π-electrocyclization to aromatize pyridine ring
DFT Calculations :
- Activation energy for cyclization: 24.3 kcal/mol
- Regioselectivity driven by thiopyran intermediate stability (ΔG = −8.7 kcal/mol vs. alternative pathways)
Yield Optimization Strategies
Q & A
Q. What are the recommended synthetic routes for N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide?
The compound’s tetrahydrothieno[2,3-c]pyridine core can be synthesized via a Gewald reaction , a one-pot multicomponent reaction involving an N-acetylated ketone (e.g., N-acetyl-4-piperidone), a cyanoacetate derivative, and elemental sulfur in the presence of a base like triethylamine. This yields ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, which can be further functionalized. Subsequent steps may involve isothiocyanate coupling or condensation with substituted acetamides to introduce the 4-cyanobenzamide moiety . For intermediates like tetrahydrothieno[2,3-c]pyridine hydrochloride, acidic deprotection (e.g., HCl in methanol) is critical .
Q. What safety protocols should researchers follow when handling this compound?
Based on structurally related tetrahydrothieno-pyridine derivatives:
- Personal Protective Equipment (PPE): Use NIOSH/EN 166-certified goggles, gloves, and respirators to avoid inhalation of dust/aerosols.
- Storage: Store at 2–8°C in airtight containers, away from incompatible substances .
- Spill Management: Avoid dust generation; use approved absorbents and dispose of contaminated materials as hazardous waste .
- Toxicity: Monitor for acute oral toxicity (H302), skin irritation (H315), and respiratory sensitization (H335) .
Q. Which analytical techniques are critical for structural confirmation?
- X-ray Crystallography: Use SHELXL for high-resolution refinement, particularly for resolving tautomeric forms or hydrogen-bonding networks in the tetrahydrothieno-pyridine core .
- NMR Spectroscopy: Analyze H/C NMR to confirm substituent positions (e.g., acetyl, cyano groups) and assess purity.
- Mass Spectrometry: Employ HRMS to validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase domains). Focus on the acetyl and cyano groups’ roles in binding affinity .
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability. This is critical for optimizing the tetrahydrothieno-pyridine scaffold’s pharmacokinetic profile .
- QSAR Modeling: Corrogate structural analogs (e.g., CRCM5484 derivatives) to predict cytotoxicity or anti-inflammatory activity .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Cross-Validation: Compare NMR data with structurally similar compounds (e.g., ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate) to identify discrepancies in substituent effects .
- Dynamic NMR Studies: Investigate temperature-dependent shifts to detect conformational flexibility in the tetrahydrothieno-pyridine ring .
- Crystallographic Refinement: Use SHELXL’s TWIN/BASF commands to address twinning or disorder in X-ray datasets, which may arise from the compound’s fused bicyclic structure .
Q. What strategies optimize the synthesis yield of this compound?
- Reaction Solvent Optimization: Replace acetonitrile with DMF or THF in isothiocyanate coupling steps to improve solubility of intermediates .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) to accelerate the Gewald reaction, reducing side-product formation .
- Purification Techniques: Use preparative HPLC with a C18 column to separate regioisomers, which commonly form during cyano-group introduction .
Q. How does the compound’s structural variability impact structure-activity relationships (SAR)?
- Substituent Scanning: Replace the 4-cyanobenzamide group with halogenated (e.g., 4-chloro) or electron-donating (e.g., 4-methoxy) analogs to assess bioactivity shifts. Patent data on N-[3-carbamoyl-6-methyl-tetrahydrothieno[2,3-c]pyridin-2-yl] derivatives suggest halogenation enhances target binding .
- Core Modifications: Compare tetrahydrothieno-pyridine derivatives with fully aromatic thieno-pyridines to evaluate ring saturation’s effect on metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
